tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[4-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20-13-17(7-10-18-11-8-17)12-14-6-4-5-9-19-14/h4-6,9,18H,7-8,10-13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWDGAULTSCMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-(pyridin-2-ylmethyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The reaction conditions often include maintaining a controlled temperature and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H27N3O2
- Molecular Weight : 305.4 g/mol
- IUPAC Name : tert-butyl N-[[4-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]carbamate
The compound features a piperidine ring substituted with a pyridine moiety, which contributes to its biological activity. The tert-butyl group enhances its lipophilicity, potentially improving membrane permeability.
Pharmacological Studies
Research indicates that tert-butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate has potential as an AMPK activator , which plays a crucial role in cellular energy homeostasis. Compounds activating AMPK are being investigated for their therapeutic effects in metabolic disorders such as obesity and type 2 diabetes .
Antimicrobial Activity
Recent studies have highlighted the compound's antibacterial properties against Gram-positive bacteria, including drug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus). In vitro tests demonstrated effective bactericidal activity at low concentrations comparable to established antibiotics .
Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology. Its interaction with neurotransmitter systems could be explored for developing treatments for neurological disorders. Preliminary studies indicate that similar compounds may influence cognitive functions and mood regulation .
Table 2: Synthesis Conditions
| Step | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Initial Reaction | tert-butyl carbamate + piperidine derivative | Room Temperature | 91 |
| Purification | DCM extraction | Ice Cooling | Quantitative |
| Final Product Isolation | Recrystallization | Ethanol | High Yield |
Case Study 1: AMPK Activators
A study published in Chemistry and Pharmaceutical Bulletin identified several derivatives of similar structures as effective AMPK activators, proposing their use in treating metabolic diseases. The study suggests that modifications to the piperidine core can enhance activity and selectivity .
Case Study 2: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate and related derivatives:
Key Structural and Functional Comparisons:
Core Modifications: The target compound and its analogs share a piperidine core but differ in substituents at the 4-position.
Pharmacophore Influence :
- Compounds with halogenated benzyl groups (e.g., 3-bromo or 2-fluoro substituents in ) exhibit increased lipophilicity, which may enhance blood-brain barrier penetration or metabolic stability compared to the target compound’s pyridine moiety.
Solubility and Stability :
- Derivatives like tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate feature polar methoxyethyl groups, likely improving aqueous solubility. In contrast, the target compound’s pyridine ring may confer moderate solubility due to its aromatic nitrogen.
Biological Activity: Analogs such as tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate (KS-7171, ) are explicitly noted as research chemicals, suggesting utility in kinase inhibition studies. The target compound’s pyridin-2-ylmethyl group may mimic pharmacophores seen in p38 MAP kinase inhibitors (e.g., vicinal 4-fluorophenyl/pyridin-4-yl motifs) .
Biological Activity
Chemical Structure and Properties
tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate, with the CAS number 73874-95-0, is a synthetic compound characterized by its carbamate functional group. Its molecular formula is and it has a molecular weight of 240.31 g/mol. The compound features a piperidine ring substituted with a pyridine moiety, which contributes to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar carbamate derivatives, particularly against Gram-positive bacteria. For instance, compounds with related structures have demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid . While specific data on this compound is limited, the structural similarities suggest potential efficacy against similar pathogens.
The biological activity of this compound may be attributed to its ability to inhibit enzymes critical for bacterial survival. Compounds containing carbamate groups are known to interact with cholinesterases, leading to increased acetylcholine levels and subsequent neurotoxic effects in target organisms . This mechanism could be extrapolated to predict similar interactions for the compound .
In Vitro Studies
In vitro evaluations of related compounds have shown varying degrees of cytotoxicity and selectivity against cancer cell lines. For example, certain derivatives exhibited IC50 values indicating effective inhibition of cell proliferation in HepG2 cells, suggesting that modifications in the piperidine structure can enhance biological activity . While specific studies on this compound are not available, its structural framework aligns with those compounds that have shown promising results.
Case Studies
- Antibacterial Activity : A study focused on carbamate derivatives demonstrated that modifications to the piperidine ring significantly influenced antibacterial potency. Compounds structurally similar to this compound were effective against both susceptible and resistant strains of Staphylococcus .
- Cholinesterase Inhibition : Research on N-methyl carbamates revealed their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing selectivity towards BChE over AChE. This suggests that derivatives like this compound could potentially exhibit similar inhibitory profiles .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for synthesizing tert-butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include:
- Piperidine Functionalization : Reacting a piperidine derivative with pyridin-2-ylmethyl groups via alkylation or reductive amination (e.g., using NaBHCN) .
- Carbamate Formation : Introducing the tert-butyl carbamate group using tert-butyl chloroformate under basic conditions (e.g., triethylamine) .
- Purification : Column chromatography or recrystallization in non-polar solvents to isolate the product . Reagents like lithium aluminum hydride (reduction) and potassium permanganate (oxidation) are often employed for intermediate steps .
Q. Which spectroscopic methods are used for structural characterization?
- NMR Spectroscopy : H and C NMR confirm hydrogen/carbon environments, such as the tert-butyl group (δ ~1.4 ppm for H) and piperidine/pyridine ring protons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected MW ~318.4 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects carbamate C=O stretching (~1700 cm) and N-H bonds (~3300 cm) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Limited aqueous solubility due to lipophilic tert-butyl and pyridinyl groups; better in organic solvents (DMSO, DCM, THF) .
- Stability : Hydrolytically sensitive under acidic/basic conditions; store inert (N/Ar) at -20°C to prevent carbamate degradation .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity?
- Reaction Conditions : Use anhydrous solvents, inert atmospheres (N), and controlled temperatures (e.g., 0–100°C depending on step) to minimize side reactions .
- Catalysts : Palladium catalysts (e.g., Pd(dba)) and ligands (BINAP) enhance coupling efficiency in aryl halide reactions .
- Workflow : Monitor intermediates via TLC/HPLC; optimize column chromatography (e.g., silica gel, gradient elution) for challenging separations .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. neuroprotective effects)?
- Assay Variability : Standardize cell lines (e.g., SH-SY5Y for neuroprotection ) and bacterial strains (e.g., S. aureus ).
- Structural Analogs : Compare activity across derivatives (Table 1) to isolate substituent effects (e.g., bromobenzyl vs. trifluoromethyl groups) .
- Mechanistic Studies : Use binding assays (SPR, ITC) to confirm target engagement (e.g., bacterial enzymes vs. neuronal receptors) .
Table 1 : Comparative Activity of Structural Analogs
| Compound | Substituent | Key Activity |
|---|---|---|
| A | Bromobenzyl | Neuroprotective |
| B | Trifluoromethyl | Antibacterial |
| C | Pyridinyl | Enzyme inhibition |
Q. What methodologies are recommended for receptor binding and pharmacokinetic studies?
- Binding Assays : Radioligand displacement (e.g., H-labeled compounds) or surface plasmon resonance (SPR) to measure affinity for GPCRs or kinases .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for metabolite identification .
- Lipophilicity : Measure logP values using shake-flask or HPLC methods; optimize via trifluoromethyl or pyridine modifications .
Q. How do structural modifications impact biological activity?
- Electron-Withdrawing Groups : Trifluoromethyl enhances lipophilicity and membrane penetration, improving antimicrobial activity .
- Bulkier Substituents : Bromobenzyl groups increase steric hindrance, reducing off-target binding in neuroprotection studies .
- Carbamate vs. Amide : Tert-butyl carbamate improves metabolic stability over methyl carbamate in vivo .
Data Contradiction Analysis
- Antimicrobial vs. Cytotoxicity : Discrepancies may arise from cell viability assays (e.g., MTT vs. resazurin). Validate using orthogonal methods (flow cytometry for apoptosis) .
- Enzyme Inhibition Potency : Differences in IC values could reflect assay pH or cofactor availability. Re-test under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
